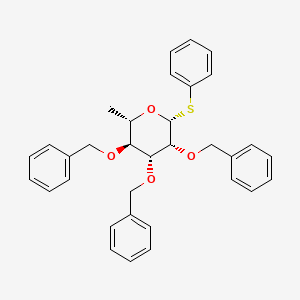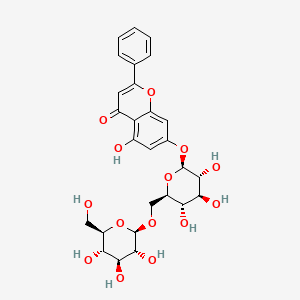
Chrysin 7-O-beta-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysin 7-O-beta-gentiobioside is a natural product found in Spartium junceum with data available.
Mechanism of Action
Target of Action
Chrysin 7-O-beta-gentiobioside is a glycosylation product of Chrysin The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it is a glycosylation product of chrysin , which suggests that it may share some of the biological activities of its parent compound, Chrysin.
Biochemical Pathways
As a glycosylation product of Chrysin , it may be involved in similar biochemical pathways as Chrysin.
Pharmacokinetics
A study has been conducted to measure the concentrations of this compound in mouse blood and its pharmacokinetics . The compound was administered intravenously at a dose of 5 mg/kg, and the mouse blood was withdrawn at various time points after administration . The intra-day and inter-day accuracy ranged from 86.2 to 109.3%, and the recovery of the analytes after protein precipitation were all above 78.2% . This suggests that the compound has good bioavailability.
Result of Action
It is known to be a flavonoid isolated from the flowers of spartium junceum that exhibits cytocidal and antimicrobial properties .
Action Environment
It is known that the compound is stored at temperatures between -80 and -20 degrees celsius , suggesting that temperature could be a significant environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
Chrysin 7-O-beta-gentiobioside plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, CYP3A4, and CYP2D6 . These interactions can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound interacts with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2) .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell death and survival . This compound can influence cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism . This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of cytochrome P450 enzymes, leading to their inhibition . Additionally, this compound can modulate the activity of transcription factors, such as NF-κB and AP-1, resulting in altered gene expression . These molecular interactions contribute to its therapeutic effects, including its anticancer and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable when stored at -20°C and protected from light . Its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have demonstrated that this compound can maintain its biological activity over extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interactions with cytochrome P450 enzymes and transporters . This compound undergoes biotransformation in the body, resulting in the formation of conjugated metabolites, such as chrysin-7-sulfate and chrysin-7-glucuronide . These metabolites can further interact with biotransformation enzymes and transporters, affecting the overall metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported by organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2) . These interactions influence the localization and accumulation of this compound within specific tissues and cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . These localization patterns play a crucial role in determining the biological activity and therapeutic potential of this compound .
Properties
IUPAC Name |
5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGGAPZYUWNMO-IPOZFMEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What analytical method was used to study Chrysin 7-O-beta-gentiobioside in the provided research? What are the advantages of this method?
A1: The research utilized a UPLC-MS/MS method to determine the concentration of this compound in mouse blood []. This method, which combines ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[[4-(4-Chloro-3-methoxycyclohexyl)-3-(4-fluorocyclohexyl)-1-methyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl]sulfanylmethyl]-3,5-difluorocyclohexyl]oxy-N,N-dimethylmethanamine](/img/structure/B1494506.png)
![4,4,5,5-tetramethyl-2-[3-(2,3,4,5-tetraphenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1494511.png)
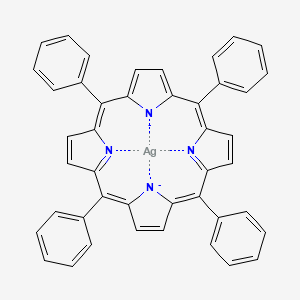

![2-((E)-2-((E)-2-chloro-3-((E)-2-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-enyl)vinyl)-3-ethyl-1,1-dimethyl-1H-benzo[e]indolium iodide](/img/structure/B1494520.png)
![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)
![Dibenzo[b,d]iodol-5-ium bromide](/img/structure/B1494530.png)

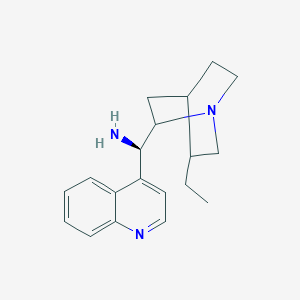

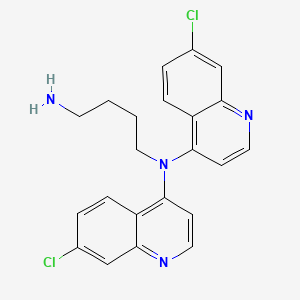
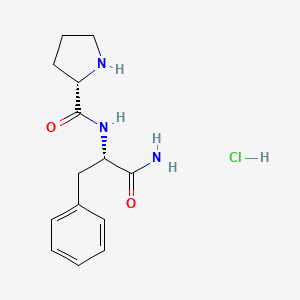
![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid](/img/structure/B1494565.png)
